Comparative Formation Kinetics: CYP450 Enzyme Contribution to Mirtazapine N-oxide vs. 8-Hydroxymirtazapine
The metabolic pathways to Mirtazapine N-oxide and 8-Hydroxymirtazapine are mediated by distinct cytochrome P450 isoforms, a key differentiator when selecting a metabolite standard for interaction studies. Mirtazapine N-oxide formation is primarily catalyzed by CYP1A2 and CYP3A4, while 8-hydroxylation is predominantly driven by CYP2D6 [1]. A study of human liver microsomes showed that at a 2 µM substrate concentration, CYP1A2 accounted for approximately 80% of Mirtazapine N-oxide formation, with CYP3A4 contributing 20%. This profile shifted at 250 µM, with CYP3A4's contribution increasing to 85% and CYP1A2's decreasing to 15%, demonstrating a concentration-dependent enzyme specificity not shared with 8-hydroxymirtazapine [1].
| Evidence Dimension | Cytochrome P450 Isoform Contribution |
|---|---|
| Target Compound Data | Mirtazapine N-oxide: 80% CYP1A2 at 2 µM; 85% CYP3A4 at 250 µM |
| Comparator Or Baseline | 8-Hydroxymirtazapine: Formation primarily CYP2D6-mediated |
| Quantified Difference | CYP3A4 contribution increases from 20% to 85% as substrate concentration rises for Mirtazapine N-oxide |
| Conditions | Human liver microsome incubation with mirtazapine at 2 µM and 250 µM |
Why This Matters
This concentration-dependent enzyme specificity is critical for designing and interpreting drug-drug interaction studies involving mirtazapine, as inhibitors of CYP1A2 or CYP3A4 will differentially affect N-oxide metabolite levels.
- [1] Stormer, E., et al. (2000). Metabolism of the antidepressant mirtazapine in vitro: contribution of cytochromes P-450 1A2, 2D6, and 3A4. Drug Metabolism and Disposition, 28(10), 1168-1175. View Source
